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molecular formula C9H13NO2 B8766213 ethyl 1,4-dimethylpyrrole-2-carboxylate

ethyl 1,4-dimethylpyrrole-2-carboxylate

Cat. No. B8766213
M. Wt: 167.20 g/mol
InChI Key: RTMZQYLWXSTXBY-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

To a solution of 4-methyl-2-pyrrolecarboxylic acid ethyl ester (100 mg, 0.653 mmol) in THF (2.5 mL), was added NaH (31.3 mg, 0.783 mmol). The mixture was stirred for 10 min and then MeI (0.061 mL, 0.979 mmol) was added dropwise. The resulting mixture was stirred overnight. The reaction was quenched with sat. NH4Cl. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried (Na2SO4) and concentrated in vacuo. The residue was purified by preparative TLC (1000 μm, hexanes/EtOAc (9:1)) to give ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate. 1H NMR (500 MHz, CDCl3): δ 6.77 (s, 1H); 6.58 (s, 1H); 4.28 (q, J=7.1 Hz, 2H); 3.88 (s, 3H); 2.08 (s, 3H); 1.35 (t, J=7.1 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
31.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.061 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][CH:8]=[C:9]([CH3:11])[CH:10]=1)=[O:5])[CH3:2].[H-].[Na+].[CH3:14]I>C1COCC1>[CH3:14][N:7]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:6]1[C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)C
Name
Quantity
31.3 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.061 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC (1000 μm, hexanes/EtOAc (9:1))

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C(=CC(=C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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